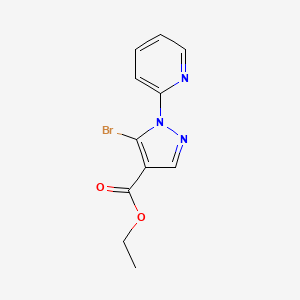

Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate

描述

Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 5th position, a pyridin-2-yl group at the 1st position, and an ethyl ester group at the 4th position of the pyrazole ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-keto ester in the presence of an acid catalyst.

Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

化学反应分析

Types of Reactions

Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, DMF).

Major Products Formed

Substitution: Formation of substituted pyrazoles.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of de-brominated pyrazoles.

Coupling: Formation of biaryl or heteroaryl compounds.

科学研究应用

Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

作用机制

The mechanism of action of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.

Pathways: It can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.

相似化合物的比较

Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:

Ethyl 5-chloro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 5-bromo-1-(pyridin-3-YL)-1H-pyrazole-4-carboxylate: Similar structure but with the pyridine group at the 3rd position.

Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-3-carboxylate: Similar structure but with the carboxylate group at the 3rd position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Bromine atom at the 5th position

- Pyridin-2-yl group at the 1st position

- Ethyl ester group at the 4th position of the pyrazole ring

This unique structural arrangement contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may modulate signaling pathways, inhibit enzyme activities, or bind to specific receptors, thereby exerting its pharmacological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:

- In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory mediators:

- Studies have shown that compounds in this class can significantly reduce inflammation markers comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against a range of pathogens:

- It has been tested against bacteria such as E. coli and S. aureus, demonstrating effective inhibition comparable to conventional antibiotics .

Case Studies and Research Findings

Several research articles provide insights into the biological activity of this compound:

- Anticancer Evaluation : A study reported that derivatives of pyrazoles showed significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

- Anti-inflammatory Mechanism : Another research highlighted that certain pyrazoles significantly suppressed COX-2 activity, crucial for mediating inflammatory responses, with IC50 values comparable to celecoxib .

- Antimicrobial Efficacy : A series of synthesized pyrazoles were screened for antimicrobial activity against various strains, revealing that some derivatives exhibited potent activity against resistant bacterial strains .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by bromination at the 5-position of the pyrazole ring. Key reagents include ethyl acetoacetate, substituted hydrazines, and brominating agents like N-bromosuccinimide (NBS). Solvents such as ethanol or dichloromethane are used, with reaction temperatures ranging from 0°C to reflux conditions. Post-synthetic purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the pyrazole ring substitution pattern and ester functionality. The bromine atom induces distinct deshielding effects on adjacent protons.

- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding, and halogen interactions. SHELX software (e.g., SHELXL for refinement) is widely used for structure determination .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for bromine’s isotopic signature .

Q. What are the primary biological activities associated with this compound?

Pyrazole derivatives with bromine and pyridine substituents exhibit antimicrobial, anti-inflammatory, and kinase inhibitory activities. Preliminary assays often involve:

- MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains.

- Enzyme inhibition assays (e.g., COX-2 or kinases) to quantify IC values.

- Cytotoxicity screening using MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes .

- Catalytic Systems : Palladium catalysts (e.g., Pd/C) improve regioselectivity during cross-coupling reactions.

- Solvent Screening : Polar aprotic solvents like DMF may increase reaction rates but require careful removal during purification .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Comparative studies of analogs reveal:

Advanced studies use molecular docking to predict binding affinities and QSAR models to correlate substituent effects with activity .

Q. How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?

- Twinning Analysis : Use SHELXL’s TWIN commands to refine twinned datasets.

- Hydrogen Bonding Networks : Apply graph-set analysis (e.g., Etter’s formalism) to interpret intermolecular interactions and resolve disorder .

- Validation Tools : CheckCIF/PLATON identifies geometric outliers and validates structural models .

Q. What experimental strategies validate target engagement in biological systems?

- Cellular Thermal Shift Assay (CETSA) : Confirms compound binding to target proteins by measuring thermal stabilization.

- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (k, k) in real time.

- Crystallography of Protein-Ligand Complexes : Resolves binding modes at atomic resolution .

Q. Methodological Considerations

- Data Contradictions : Discrepancies in biological activity across studies may arise from assay conditions (e.g., pH, solvent DMSO%). Always include internal controls and replicate experiments .

- Synthetic Pitfalls : Bromine’s lability under basic conditions requires inert atmospheres and low temperatures during reactions .

属性

IUPAC Name |

ethyl 5-bromo-1-pyridin-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVGBIHSZVJUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700130 | |

| Record name | Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269293-79-9 | |

| Record name | Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。